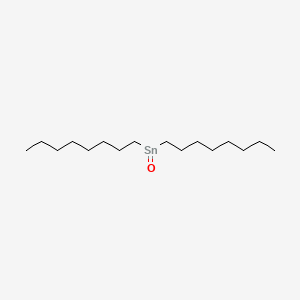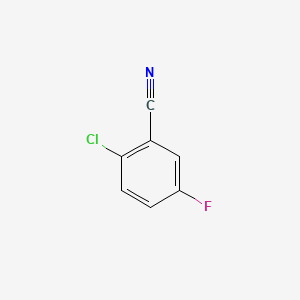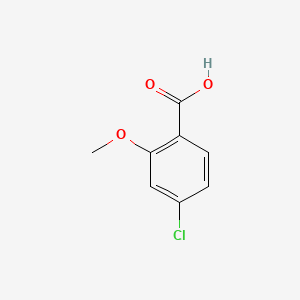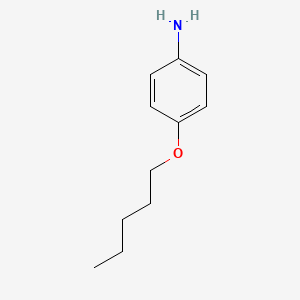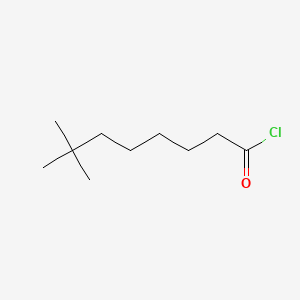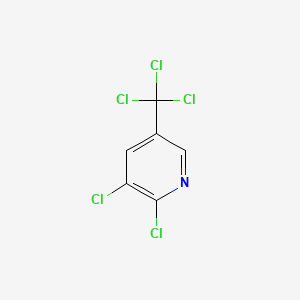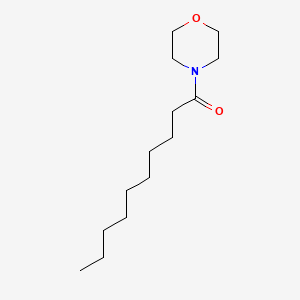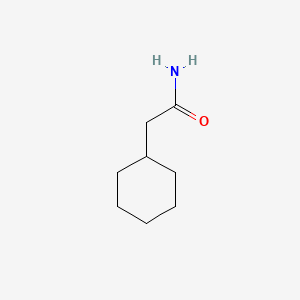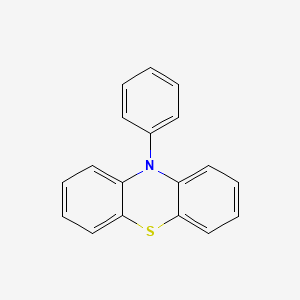
3,6-Pyridazinedicarboxylic acid
Descripción general
Descripción
3,6-Pyridazinedicarboxylic acid, also known as pyridazine-3,6-dicarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It has a molecular weight of 168.11 g/mol . The compound is used in the synthesis of various coordination polymers .
Synthesis Analysis
The synthesis of 3,6-Pyridazinedicarboxylic acid-related compounds has been reported in several studies. For instance, a study described the synthesis of a series of fully bio-based alternatives based on 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid-derived polymers produced via enzymatic catalysis .
Molecular Structure Analysis
The molecular structure of 3,6-Pyridazinedicarboxylic acid consists of a pyridazine ring with carboxylic acid groups attached at the 3rd and 6th positions . The InChI code for the compound is 1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) .
Physical And Chemical Properties Analysis
3,6-Pyridazinedicarboxylic acid has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 168.01710661 g/mol . The topological polar surface area of the compound is 100 Ų .
Aplicaciones Científicas De Investigación
Anion-π Interactions in Self-Assembly Reactions
- Context : Anion-π interactions involving 3,6-Pyridazinedicarboxylic acid derivatives play a crucial role in self-assembly reactions. These interactions significantly influence the structural motifs of Ag(I) complexes formed with π-acidic aromatic rings.
- Insight : Complexes with different structural motifs are formed depending on the π-acidity of the ligand central ring and the anions involved. These complexes exhibit varying electron-rich characteristics and anion-π interaction strengths, as demonstrated in compounds like bptz and bppn (Schottel et al., 2006).
Crystal Structure and Synthesis
- Context : The crystal structure of pyridazine-3,6-dicarboxylic acid has been extensively studied, and new synthetic routes have been developed.
- Insight : These studies not only provide a deeper understanding of the molecular structure but also pave the way for the synthesis of various polyaza derivatives (Sueur et al., 1987).
Electrochemical Behavior
- Context : The electrochemical behavior of 1,2-dihydropyridazine-3,6-dione in various solvents reveals insights into its stability and reactivity.
- Insight : These studies indicate that pyridazine-3,6-dione undergoes oxidative ring cleavage, forming compounds like maleic acid. The rate of this cleavage varies with the solvent used (Varmaghani & Nematollahi, 2011).
Microwave-Assisted Synthesis
- Context : Microwave-assisted synthesis methods have been applied to create 3,6-Di(pyridin-2-yl)pyridazines, showing the influence of this technique on cycloaddition reactions.
- Insight : This method significantly accelerates the synthesis process, offering an alternative route for creating (substituted) pyridazines (Hoogenboom et al., 2006).
Polymorphic Forms and Interactions
- Context : The polymorphic forms of pyridazine-3,6-dicarboxylic acid monohydrate have been explored to understand their molecular interactions.
- Insight : Studies reveal detailed information about dihedral angles, hydrogen bonds, and van der Waals interactions, contributing to the knowledge of crystallography and molecular architecture (Starosta & Leciejewicz, 2004).
Synthesis and Characterization of Novel Derivatives
- Context : Research has focused on synthesizing and characterizing novel substituted 3,6-Di(2-pyridyl)pyridazine metal-coordinating ligands.
- Insight : These compounds are analyzed through various spectroscopic techniques and X-ray crystallography, demonstrating their potential in forming complex metal structures (Hoogenboom et al., 2003).
Anion-π Interactions in Supramolecular Architectures
- Context : The anion-π interaction between π-acidic aromatic systems and anions has been identified as a significant element in supramolecular chemistry.
- Insight : These interactions are essential in the design of selective anion receptors, hosts, colorimetric sensors, and catalysts, influencing the final architectures of supramolecular systems (Chifotides & Dunbar, 2013).
Water Oxidation Catalysts
- Context : Research has been conducted to develop Ru complexes for water oxidation using 3,6-Pyridazinedicarboxylic acid derivatives.
- Insight : These studies have shown promising results in oxygen evolution, demonstrating the potential of these compounds in catalysis and environmental applications (Zong & Thummel, 2005).
Organic Synthesis and Chemical Biology
- Context : The use of 3,6-Pyridazinediones in organic synthesis and chemical biology has been overviewed, highlighting their properties and applications.
- Insight : These compounds have been utilized in various fields, including medicinal chemistry, demonstrating their versatility and importance in scientific research (Lee et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the compound can be used as a monomer to synthesize metal-organic frameworks (mofs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in various fields like gas storage, separation, and catalysis .
Propiedades
IUPAC Name |
pyridazine-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPJFQGISLJONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306224 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57266-70-3 | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Pyridazinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of pyridazine-3,6-dicarboxylic acid?
A1: Pyridazine-3,6-dicarboxylic acid can exist in different crystal forms, including a triclinic polymorphic form of the monohydrate. [] This form exhibits almost planar sheets formed by the acid and water molecules connected through hydrogen bonds. [] Interestingly, the carboxyl groups are not perfectly coplanar with the pyridazine ring, displaying dihedral angles of 2.0° and 5.6°. []
Q2: How is pyridazine-3,6-dicarboxylic acid synthesized?
A2: A new synthetic route has been developed that allows for the preparation of pyridazine-3,6-dicarboxylic acid in quantities suitable for practical use. [] While the specifics of this route are not detailed in the abstract, the paper highlights its significance in enabling further research and applications of this compound. []
Q3: What spectroscopic techniques are helpful for characterizing pyridazine-3,6-dicarboxylic acid and its derivatives?
A3: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) have been successfully employed to elucidate the structures of pyridazine-3,6-dicarboxylic acid and various polyaza derivatives. [] These techniques provide valuable insights into the bonding and arrangement of atoms within these molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



